molecular formula C7H9Br2N3O2 B2417362 tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate CAS No. 2055119-03-2

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate

Cat. No.: B2417362
CAS No.: 2055119-03-2
M. Wt: 326.976
InChI Key: VBRAYLVMILIFIM-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate typically involves the bromination of a triazole precursor followed by esterification. One common method involves the reaction of 3,5-dibromo-1,2,4-triazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced, although these reactions are less common.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Ester Hydrolysis: Usually performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Reactions: Yield substituted triazoles with various functional groups.

    Oxidation and Reduction: Produce oxidized or reduced triazole derivatives.

    Ester Hydrolysis: Results in the formation of 3,5-dibromo-1,2,4-triazole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms, which can enhance biological activity.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance binding affinity to molecular targets, increasing the compound’s potency.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1,2,4-triazole: Lacks the tert-butyl ester group, making it less hydrophobic and potentially less bioavailable.

    tert-Butyl 1,2,4-triazole-1-carboxylate: Lacks the bromine atoms, which may reduce its biological activity.

    3,5-Dichloro-1,2,4-triazole-1-carboxylate: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and biological properties.

Uniqueness

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate is unique due to the combination of the tert-butyl ester group and bromine atoms, which confer specific chemical and biological properties. The presence of bromine atoms can enhance the compound’s reactivity and biological activity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

tert-butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br2N3O2/c1-7(2,3)14-6(13)12-5(9)10-4(8)11-12/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRAYLVMILIFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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